Formic acid;2-methylbutan-1-amine is a chemical compound with the molecular formula and a molecular weight of 133.19 g/mol. It consists of a formic acid moiety and a branched amine, specifically 2-methylbutan-1-amine. This compound is categorized under carboxylic acids and amines, which are significant classes in organic chemistry due to their diverse reactivity and applications in synthesis.
The compound is synthesized through the reaction of formic acid with 2-methylbutan-1-amine, typically under mild conditions that may involve elevated temperatures to facilitate the reaction.
Formic acid;2-methylbutan-1-amine can be classified as:
The synthesis of formic acid;2-methylbutan-1-amine can be achieved through several methods:
The reaction typically requires careful control of temperature and time to optimize yield. For instance, using a catalyst can significantly reduce the required reaction time while increasing product yield.
The structure of formic acid;2-methylbutan-1-amine features:
Property | Value |
---|---|
CAS Number | 914801-86-8 |
Molecular Formula | |
Molecular Weight | 133.19 g/mol |
IUPAC Name | formic acid;2-methylbutan-1-amine |
InChI | InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI Key | IMHQOJNGVJBABJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)CN.C(=O)O |
Formic acid;2-methylbutan-1-amine can undergo several chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions often involve controlled temperatures and catalysts to enhance rates.
The mechanism of action for formic acid;2-methylbutan-1-amine primarily involves its interaction with various molecular targets:
These interactions enable the compound to participate in diverse chemical processes, including organic synthesis and biological studies.
Formic acid;2-methylbutan-1-amine is expected to exhibit properties typical of both carboxylic acids and amines:
Key chemical properties include:
Relevant data suggest that this compound can engage in various chemical transformations that expand its utility in organic synthesis .
Formic acid;2-methylbutan-1-amine has several scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3